molecular formula C26H21ClFN5O2 B2401134 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide CAS No. 899348-71-1

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide

Cat. No. B2401134
CAS RN: 899348-71-1
M. Wt: 489.94
InChI Key:
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Description

The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using DFT calculations at the B3LYP/6-311G (2 d, p) level of theory . This allows for the determination of geometrical parameters, MEP and FMO analyses .


Chemical Reactions Analysis

The chemical reactions of such compounds can be analyzed using 1 H-NMR spectra . The D 2 O exchangeable sulfonamide proton appears at 10–11 ppm, whereas the two different types of aromatic protons of the 4-chlorophenyl ring show up as two distinct doublets at 7.5–8.3 ppm with coupling constants of 7.5 and 8.6Hz, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, the IR absorption spectra can characterize the presence of two signals for C = O groups at 1650–1712 cm −1 .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line . Most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml .

Future Directions

The future directions for such compounds could involve further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, compounds were designed and synthesized as potential antiviral agents .

properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-fluorophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN5O2/c27-19-9-5-18(6-10-19)16-32-25(35)21-3-1-2-4-22(21)33-23(30-31-26(32)33)13-14-24(34)29-15-17-7-11-20(28)12-8-17/h1-12H,13-16H2,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVLIXAKAQGOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)CCC(=O)NCC4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide

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